GPR120 アゴニスト 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPR120 Agonist 2 is a compound that targets the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4. This receptor is activated by medium-chain and long-chain fatty acids and plays a crucial role in regulating glucose metabolism and inflammation. GPR120 Agonist 2 has shown promise in the treatment of metabolic disorders, particularly type 2 diabetes mellitus, by enhancing insulin sensitivity and reducing blood glucose levels .

科学的研究の応用

GPR120 Agonist 2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study GPR120 receptor activation and its downstream effects.

Biology: Investigated for its role in regulating inflammation and energy homeostasis in various cell types.

Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus, obesity, and related metabolic disorders.

作用機序

GPR120 Agonist 2 exerts its effects by binding to the GPR120 receptor, leading to the activation of downstream signaling pathways. This activation stimulates the release of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion from pancreatic beta cells and improves glucose uptake in peripheral tissues. Additionally, GPR120 activation inhibits inflammatory signaling pathways, reducing insulin resistance and promoting metabolic health .

Similar Compounds:

TUG-891: Another GPR120 agonist with similar pharmacological properties but different structural features.

Compound 11b: A novel GPR120 agonist with improved stability and hydrophilicity compared to GPR120 Agonist 2.

Compound 14d: Exhibits excellent agonistic activity and selectivity for GPR120, with potential antidiabetic effects.

Uniqueness: GPR120 Agonist 2 is unique due to its specific binding affinity and activation profile for the GPR120 receptor. It has shown promising results in preclinical studies for improving glucose tolerance and insulin sensitivity, making it a valuable candidate for further drug development .

Safety and Hazards

生化学分析

Biochemical Properties

GPR120 Agonist 2 plays a significant role in biochemical reactions. It interacts with the GPR120 receptor, which is activated by free fatty acids . This interaction stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin that can enhance glucose-dependent secretion of insulin from pancreatic beta cells and reduce blood glucose .

Cellular Effects

GPR120 Agonist 2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GPR120 Agonist 2 promotes adipogenesis by activating PPARγ and elevating the expression of key adipogenic genes via [Ca 2+]i and ERK1/2 signal pathway in 3T3L1 cells .

Molecular Mechanism

The molecular mechanism of GPR120 Agonist 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular simulations have shown that GPR120 Agonist 2 can enter the active site of GPR120 and interact with ARG99 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GPR120 Agonist 2 change over time. It has been observed that GPR120 Agonist 2 could reduce the blood glucose of normal mice in a dose-dependent manner . Moreover, it showed good anti-hyperglycemic effects in diet-induced obese (DIO) mice .

Dosage Effects in Animal Models

The effects of GPR120 Agonist 2 vary with different dosages in animal models. It has been observed that GPR120 Agonist 2 could reduce the blood glucose of normal mice in a dose-dependent manner . No hypoglycemic side effects were observed even at a dose of 100 mg/kg .

Metabolic Pathways

GPR120 Agonist 2 is involved in several metabolic pathways. It interacts with the GPR120 receptor, which is known to regulate energy homeostasis and inflammation when combined with a high-fat diet .

Subcellular Localization

It is known that the GPR120 receptor, with which GPR120 Agonist 2 interacts, is located on the cell surface . Therefore, it is likely that GPR120 Agonist 2 is also located in the vicinity of the cell membrane where it can interact with the GPR120 receptor.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of GPR120 Agonist 2 involves several key steps:

Chloroacetylation: Chloroacetyl chloride is reacted with a base such as triethylamine in dichloromethane at 0°C overnight to yield the chloroacetylated intermediate.

Esterification: The intermediate is then reacted with methyl 3-(4-hydroxyphenyl)butanoate or methyl 2-(4-hydroxy-2-methylphenoxy)acetate in the presence of potassium carbonate in dimethylformamide at room temperature for 12 hours.

Industrial Production Methods: Industrial production of GPR120 Agonist 2 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: GPR120 Agonist 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of GPR120 Agonist 2 .

特性

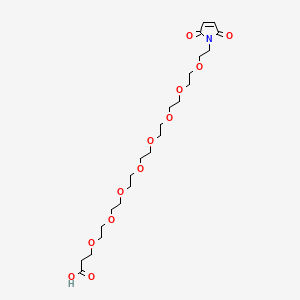

IUPAC Name |

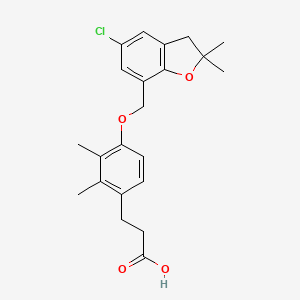

3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHMUAMPZUHGNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

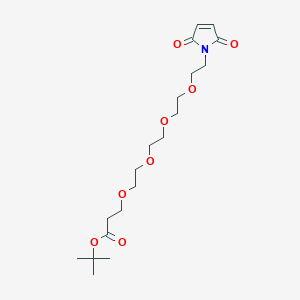

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)